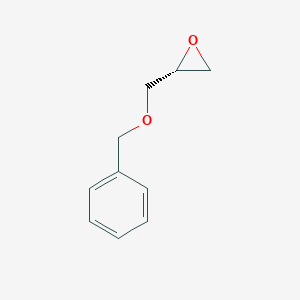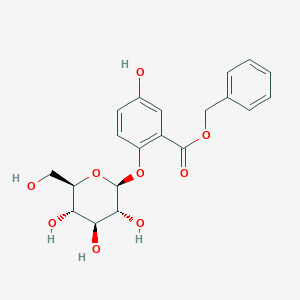
2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol
Vue d'ensemble
Description
2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol, also known as IRGANOX 1010, is a synthetic antioxidant that is widely used in various industries, including plastics, rubber, and coatings. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 110-125°C.
Applications De Recherche Scientifique
2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol has been extensively studied for its antioxidant properties and has been found to be effective in preventing oxidative degradation in various materials. It is commonly used in the plastics industry to prevent the degradation of polymers during processing and storage. It is also used in the rubber industry to protect against the effects of heat, light, and oxygen. In addition, it is used in the coatings industry to improve the durability and stability of paints and varnishes.
Mécanisme D'action
The mechanism of action of 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol involves the donation of hydrogen atoms to free radicals, thereby preventing the oxidation of materials. It acts as a radical scavenger, inhibiting the chain reaction of free radicals and preventing the formation of reactive intermediates. This mechanism of action is well-established and has been confirmed through numerous studies.
Biochemical and physiological effects:
There have been limited studies on the biochemical and physiological effects of 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol. However, it has been shown to have low toxicity and is generally considered safe for use in various applications. It is not known to have any significant effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has some limitations, including its limited solubility in water and its potential interference with certain analytical techniques.
Orientations Futures
There are several future directions for research on 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the exploration of new applications for this compound, particularly in the field of biomedical research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential impact on human health and the environment.
In conclusion, 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol is a synthetic antioxidant that has been extensively studied for its effectiveness in preventing oxidative degradation in various materials. Its mechanism of action involves the donation of hydrogen atoms to free radicals, preventing the oxidation of materials. While there have been limited studies on its biochemical and physiological effects, it is generally considered safe for use in various applications. Future research directions include the development of new synthesis methods, the exploration of new applications, and further studies on its effects on human health and the environment.
Méthodes De Synthèse
The synthesis of 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol involves the reaction of 2,6-DI-T-Butylphenol with methacrylic acid and formaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization and filtration to obtain the final product. This synthesis method is well-established and has been used for many years to produce high-quality 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol 1010.
Propriétés
IUPAC Name |
N-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-12(2)17(22)20-11-13-9-14(18(3,4)5)16(21)15(10-13)19(6,7)8/h9-10,21H,1,11H2,2-8H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZGRZBFUHXVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611125 | |
| Record name | N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-2-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol | |
CAS RN |
13560-54-8 | |
| Record name | N-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-2-methyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13560-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-2-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




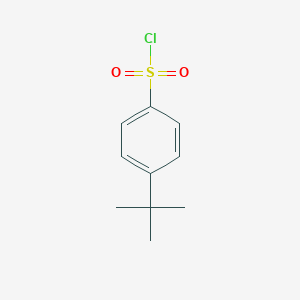
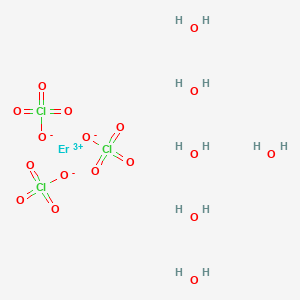
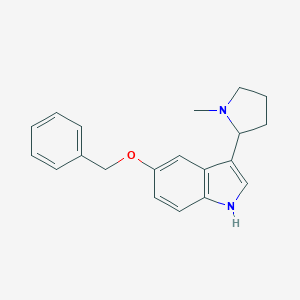

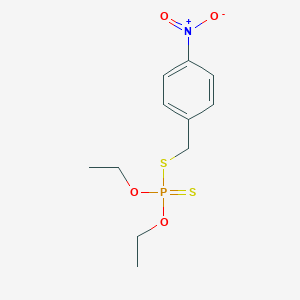


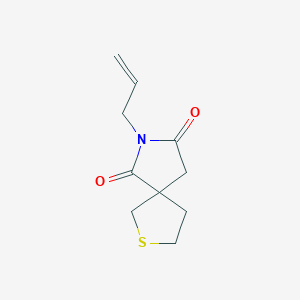
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)
